1-(4-methoxybenzyl)piperidine chemical structure and properties
1-(4-methoxybenzyl)piperidine chemical structure and properties
An In-depth Technical Guide to 1-(4-methoxybenzyl)piperidine: Structure, Properties, Synthesis, and Applications in Drug Discovery
Introduction
The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets, while its physicochemical properties often enhance drug-like characteristics such as metabolic stability and bioavailability.[3] Within this vital class of compounds, 1-(4-methoxybenzyl)piperidine emerges as a significant synthetic intermediate and a key structural motif in the development of novel therapeutic agents. The 4-methoxybenzyl group, often used as a nitrogen-protecting group, also features prominently in the structure of various biologically active molecules.
This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)piperidine for researchers, scientists, and professionals in drug development. It delves into its chemical structure and properties, provides a detailed methodology for its synthesis and characterization, and explores its applications as a versatile building block in the creation of complex, pharmacologically relevant molecules.
Chemical Structure and Identification
1-(4-methoxybenzyl)piperidine is a tertiary amine featuring a piperidine ring N-substituted with a 4-methoxybenzyl group. This structure combines a flexible, saturated heterocyclic ring with a substituted aromatic moiety, providing a foundation for diverse chemical modifications.
Caption: 2D Chemical Structure of 1-(4-methoxybenzyl)piperidine.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidine | |
| CAS Number | 46441-11-6 | [4] |
| Molecular Formula | C₁₃H₁₉NO | [4] |
| Molecular Weight | 205.30 g/mol | [4] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCCCC2 | |
Physicochemical Properties
1-(4-methoxybenzyl)piperidine is typically supplied as a liquid. A summary of its known physical and chemical properties is presented below. It is important to note that while some properties are well-documented, others like boiling point and density are not consistently reported in publicly available literature, which is common for specialized synthetic intermediates.
Table 2: Physicochemical Data for 1-(4-methoxybenzyl)piperidine
| Property | Value | Reference |
|---|---|---|
| Physical State | Yellow to pale yellow oil | [4] |
| Boiling Point | N/A | [4] |
| Melting Point | N/A | [4] |
| Density | N/A | [4] |
| Solubility | N/A | [4] |
| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) |[4] |
Synthesis: Reductive Alkylation
The most direct and efficient method for the synthesis of 1-(4-methoxybenzyl)piperidine is the reductive alkylation (also known as reductive amination) of piperidine with 4-methoxybenzaldehyde. This reaction proceeds in two main stages: the formation of an intermediate enamine or iminium ion, followed by its reduction to the final tertiary amine. This approach is widely utilized for its high yield and the commercial availability of the starting materials.[5][6]
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods of reductive amination for secondary amines.[5]
Materials:
-
Piperidine (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq). Dissolve the components in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes. This allows for the formation of the intermediate iminium ion. The choice of an acidic catalyst is generally not required for secondary amines but can be included if the reaction is sluggish.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.2 eq) to the stirring solution. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, as it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Quenching and Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with DCM (2x). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(4-methoxybenzyl)piperidine as a pure product.
Spectroscopic Characterization
Validation of the successful synthesis of 1-(4-methoxybenzyl)piperidine relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.
Table 3: Spectroscopic Data for 1-(4-methoxybenzyl)piperidine
| Technique | Expected Features / Reported Data | Reference |
|---|---|---|
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm). Benzyl CH₂: A singlet around 3.4-3.6 ppm. Methoxy CH₃: A singlet around 3.7-3.8 ppm. Piperidine Protons: Multiplets in the aliphatic region (~1.4-2.4 ppm). | |
| ¹³C NMR | Aromatic Carbons: Signals between ~113-159 ppm. Benzyl CH₂: Signal around 62 ppm. Piperidine Carbons: Signals between ~24-55 ppm. Methoxy CH₃: Signal around 55 ppm. Reported Data (100 MHz, DMSO): δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 25.59, 24.11 ppm. | [7] |
| FTIR | C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2800-3000 cm⁻¹. C=C stretching (aromatic): ~1610, 1510 cm⁻¹. C-O stretching (ether): ~1250 cm⁻¹. C-N stretching (tertiary amine): ~1100-1200 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 205. Key Fragments: m/z = 121 (4-methoxybenzyl cation, [CH₃OC₆H₄CH₂]⁺), m/z = 84 (piperidine fragment, [C₅H₁₀N]⁺). | |
Applications in Medicinal Chemistry and Drug Development
1-(4-methoxybenzyl)piperidine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a key component in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]
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- 3. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR [m.chemicalbook.com]
- 4. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
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